2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under acidic conditions . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromosuccinimide can yield brominated derivatives, while nucleophilic substitution can introduce various functional groups at the nitrogen atoms.
Scientific Research Applications
2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly targeting CDK2 and c-Met kinases
Biological Studies: The compound is used in studies related to cancer treatment due to its cytotoxic activities against various cancer cell lines.
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of specific kinases. For instance, it inhibits CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . Additionally, it acts as a c-Met kinase inhibitor, interfering with signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material science.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials and explosives.
Uniqueness
2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity enhances its binding affinity to target proteins, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C22H20N6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6/c1-22(2,3)16-11-9-15(10-12-16)19-25-21-18-13-24-28(17-7-5-4-6-8-17)20(18)23-14-27(21)26-19/h4-14H,1-3H3 |
InChI Key |
UMXGEDKCRLSIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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